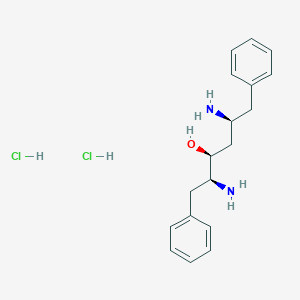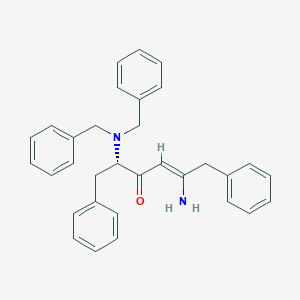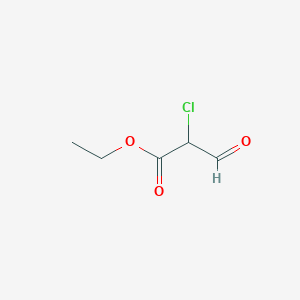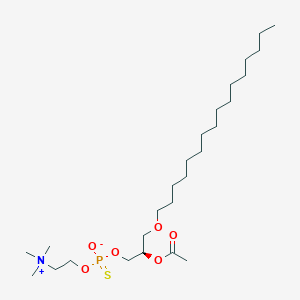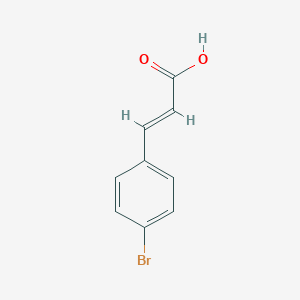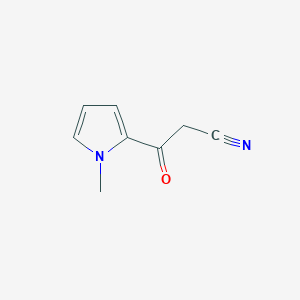
3-(1-甲基-1H-吡咯-2-基)-3-氧代丙腈
描述
3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, also known as 3-MOPN, is a chemical compound with a variety of uses in scientific research. It is a derivative of the pyrrolidine ring system, and has the molecular formula C8H11NO2. This compound is a colorless solid, and has a melting point of 90-92 °C. 3-MOPN is a versatile compound with applications in various fields, such as biochemistry, physiology, and pharmacology.
科学研究应用
它被用于合成含有杂环的4,5-二氢呋喃-3-碳腈,正如Yılmaz、Uzunalioğlu和Pekel(2005年)在《四面体》中的研究中所示(Yılmaz,Uzunalioğlu,&Pekel,2005)。
该化合物是杂环化合物的前体,显示出显著的反应性和合成重要性。这在Fadda等人(2014年)在《合成通讯》中的工作中得到了突出(Fadda, El‐Mekabaty, Mousa, & Elattar, 2014)。
4-取代的3-羟基-1H-吡咯-2,5-二酮衍生物与3-(1-甲基-1H-吡咯-2-基)-3-氧代丙腈相关,是甘醇酸氧化酶的有效抑制剂,并已被证明能够降低大鼠尿中的草酸盐水平,如Rooney等人(1983年)在《药物化学杂志》中报道(Rooney et al., 1983)。
该化合物参与了一锅法,产生多样的双环吡唑并[3,4-b]吡啶,这些化合物展示了生物学和药理活性。这是由Majidi Arlan、Javahershenas和Khalafy(2020年)在《亚洲纳米科学与材料杂志》中探讨的(Majidi Arlan, Javahershenas, & Khalafy, 2020)。
从中合成的化合物显示出抗癌活性,根据Metwally、Abdelrazek和Eldaly(2016年)在《化学中间体研究》中的研究(Metwally, Abdelrazek, & Eldaly, 2016)。
使用该化合物合成的新型(1-甲基-1H-吡咯-2-基)-[2,3-d]嘧啶衍生物显示出令人鼓舞的抗菌活性,由Jahanshahi等人(2018年)在《分子结构杂志》中发现(Jahanshahi et al., 2018)。
根据Tavakoli等人(2018年)在《当前有机合成》中的研究,合成的产物还显示出对革兰氏阳性和阴性细菌的抗菌活性(Tavakoli et al., 2018)。
安全和危害
“3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid” is classified as Acute Tox. 3 Oral according to the GHS classification . The hazard statements include “H301: Toxic if swallowed” and the precautionary statements include "P301 + P330 + P331 + P310: IF SWALLOWED: rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician" .
属性
IUPAC Name |
3-(1-methylpyrrol-2-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-6-2-3-7(10)8(11)4-5-9/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGLZWHJQFTJSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380400 | |
| Record name | 3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77640-03-0 | |
| Record name | 3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile a valuable building block in organic synthesis?
A1: This compound possesses several structural features that make it attractive for synthesizing complex molecules. It contains:
Q2: What specific heterocyclic systems can be synthesized using this compound?
A2: Research demonstrates its utility in synthesizing various heterocycles, including:
- Pyrrole-linked benzo[f]chromenes: [] This study explored the use of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile in a three-component reaction with β-naphthol and various aldehydes, leading to novel benzo[f]chromene derivatives. These compounds exhibited promising antibacterial activity.
- Tetrahydropyrido[2,3-d]pyrimidines: Researchers utilized 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile as a starting material to synthesize a library of tetrahydropyrido[2,3-d]pyrimidines via a one-pot condensation reaction. This method, catalyzed by a novel metal-organic framework, offered a convenient and efficient approach to these biologically relevant compounds.
- Pyrrole-pyridopyrimidines hybrids: A convergent one-pot synthesis of pyrrole-pyridopyrimidines hybrids was achieved using 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, highlighting its versatility as a building block.
Q3: What are the advantages of using 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile in these synthetic approaches?
A3: Several advantages contribute to its appeal:
- Catalyst-free options: Certain transformations proceed effectively without requiring catalysts, offering environmental and cost benefits.
- Green chemistry principles: Some methodologies utilizing this compound align with green chemistry principles, such as using water as a solvent or employing ultrasound irradiation, making them environmentally friendlier.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
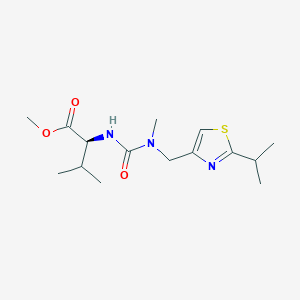

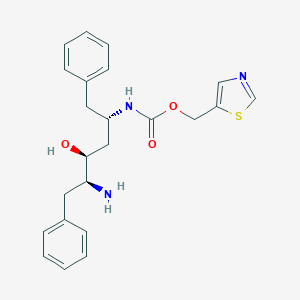
![Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate](/img/structure/B17418.png)


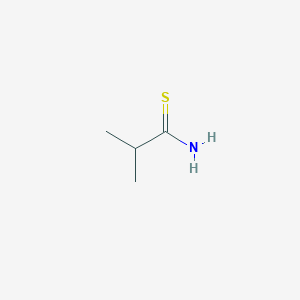
![2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B17430.png)
